molecular formula C13H16N2O3 B554354 (s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate CAS No. 34079-31-7

(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate

Cat. No. B554354
CAS RN: 34079-31-7
M. Wt: 248.28 g/mol
InChI Key: ZCGHEBMEQXMRQL-NSHDSACASA-N
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Description

“(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol . It is also known by other names such as Benzyl (S)-2-carbamoylpyrrolidine-1-carboxylate, N-Benzyloxycarbonyl-L-prolinamide, Z-Pro-NH₂, 1-Benzyloxycarbonyl-L-prolinamide, and N-Cbz-L-prolinamide .


Synthesis Analysis

While specific synthesis methods for “(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate” were not found, it is mentioned as a versatile building block for the synthesis of complex molecules, enabling the discovery of new drugs, agrochemicals, and materials.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate” include a molecular weight of 248.28 g/mol . No additional properties such as melting point, boiling point, or solubility were found in the search results.

Scientific Research Applications

  • Synthesis and Catalysis

    • This compound could potentially be used in the field of synthesis and catalysis . While the specific application of “(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate” is not mentioned, compounds with similar structures are often used as catalysts or building blocks in chemical reactions .
  • Isotope Labeling

    • Another potential application is in isotope labeling . A decarboxylative carbonylation approach is used for isotope labeling with near stoichiometric, ex situ generated 12C, or 13C carbon monoxide . This reaction is characterized by its broad scope, functional group tolerance, and high yields .
  • Photochemical Generation of Acyl and Carbamoyl Radicals

    • The compound could also be used in the photochemical generation of acyl and carbamoyl radicals . A commercially available nucleophilic organic catalyst is used to generate these radicals upon activation of the corresponding chlorides and anhydrides via a nucleophilic acyl substitution path .
  • Single-Atom Catalysts

    • This compound could potentially be used in the development of single-atom catalysts . Single-atom catalysts have been widely used in various catalytic reactions due to their strong activity and high selectivity . The specific application of “(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate” in this field would depend on the exact experimental conditions and objectives of the research .
  • Alkene Metathesis

    • Alkene metathesis is another potential application . This is a reaction in which a carbon-carbon double bond is broken and also formed during catalysis to generate new unsaturated olefins . The compound could potentially be used as a catalyst or reactant in this process .
  • Bio-Based Production

    • Lastly, it could potentially be used in bio-based production processes . For example, it might be used in the production of 2,3-butanediol, a valuable chemical that can be produced from renewable resources .

properties

IUPAC Name

benzyl (2S)-2-carbamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,14,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGHEBMEQXMRQL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426216
Record name cbz-l-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-Benzyl 2-carbamoylpyrrolidine-1-carboxylate

CAS RN

34079-31-7
Record name cbz-l-prolinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-N-Cbz-prolinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pyrrolidine-1,2-dicarboxylic acid 1-benzyl ester (30.0 g, 121 mmol) was dissolved in DCM (180 mL). The solution was cooled to 0° C. and N-methyl-morpholine (12.8 g, 127 mmol) was added over a period of 10 mins. The solution was then cooled to −15° C. and the ethyl chloroformate (13.7 g, 126 mmol) in DCM (30 mL) was added dropwise. The solution was then stirred for 2 hours at −25° C. Next, the solution was placed under NH3 (g) while maintaining the temperature below −20° C. The reaction mixture was then stirred for 1 hour while allowing the temperature to return to 0° C. The solution was poured in H2O (120 mL) and the organic layer was partitioned from the aqueous layer. The organic layer was then washed with 1N HCl (2×50 mL), 1N NaHCO3 (2×50 mL), dried over MgSO4 and concentrated under vacuo to afford 27.8 g (88%) of 2-carbamoyl-pyrrolidine-1-carboxylic acid benzyl ester, as a colorless oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Ruda - 2007 - search.proquest.com
This thesis embraces three main sections: the development of new molecular scaffolds for the organocatalytic Diels-Alder reaction, extension of the studies upon the a-effect and ji-…
Number of citations: 3 search.proquest.com
D Lee - 2010 - escholarship.mcgill.ca
Les méthodes in-silico, utilisées pour faciliter le développement de composés thérapeutiques, ont dernièrement vu leur utilité croître en considérablement. Au cours de ce travail, une …
Number of citations: 6 escholarship.mcgill.ca

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